molecular formula C6H15NO B1589885 N-(2-Methoxyethyl)-N-propylamine CAS No. 43175-57-1

N-(2-Methoxyethyl)-N-propylamine

Cat. No.: B1589885
CAS No.: 43175-57-1
M. Wt: 117.19 g/mol
InChI Key: UDZCEFCJEGGQOJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-propylamine (CAS Registry Number: 43175-57-1) is a chemical compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . This amine is supplied as a colorless to light yellow clear liquid with a boiling point of approximately 138 °C and a flash point of 43 °C, classifying it as a flammable liquid . It has a specific gravity of 0.83 and a refractive index of 1.41 . This compound is classified as a serious hazard, with GHS hazard statements indicating it causes severe skin burns and eye damage (H314) and is a flammable liquid and vapor (H226) . Researchers must handle it with appropriate precautions, including wearing protective gloves, eye protection, and face protection, and ensure it is stored in a cool, well-ventilated place, ideally under inert gas and in a cool, dark place below 15°C . For transportation, it is assigned UN2733 and falls under packing group III . This compound is provided with a high purity of >98.0% (GC) and is intended for research and development purposes only . This product is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCEFCJEGGQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481834
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43175-57-1
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)propylamine
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Synthetic Methodologies and Strategies

Direct Amination Approaches

Direct amination encompasses methods where the carbon-nitrogen bonds are formed in a highly convergent manner. This includes the direct alkylation of an amine with a haloalkane and reductive amination, which couples an amine with a carbonyl compound.

Reactant Precursor Selection and Stoichiometry

The selection of starting materials is fundamental to the success of direct amination strategies. Two primary precursor pairings are viable for the synthesis of N-(2-Methoxyethyl)-N-propylamine.

The first approach is a direct N-alkylation, a type of nucleophilic substitution reaction. This involves reacting either propylamine (B44156) with a suitable 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) or 2-methoxyethylamine (B85606) with a propyl halide (e.g., n-propyl bromide). To favor the formation of the desired secondary amine and minimize over-alkylation to a tertiary amine, it is common to use an excess of the starting amine relative to the alkylating agent. wikipedia.org

The second major approach is reductive amination. This pathway involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the target amine. nih.gov For this compound, the precursors would be either propylamine reacting with 2-methoxyacetaldehyde or 2-methoxyethylamine reacting with propanal.

Optimized Reaction Conditions and Catalysis

The efficiency of direct amination methods is highly dependent on the reaction conditions and the choice of catalyst.

For direct N-alkylation reactions, the process is often carried out in a polar solvent, such as an alcohol, and may be allowed to proceed at room temperature over an extended period to ensure completion. wikipedia.org The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction.

Reductive amination offers a versatile one-pot synthesis of amines from aldehydes or ketones. nih.gov The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being particularly common due to their selectivity in reducing the imine in the presence of the starting carbonyl compound. nih.govnist.gov

Catalysis plays a crucial role, especially in large-scale industrial syntheses which often favor the direct amination of alcohols with amines. youtube.comnih.gov This process, typically requiring high temperatures (100-250°C) and pressures (0.5-20 MPa), utilizes heterogeneous catalysts. The general mechanism involves the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine, followed by catalytic hydrogenation to yield the final amine. youtube.com

Reductive Pathways for Amide Precursors

An alternative and highly reliable route to amines involves the chemical reduction of a corresponding amide. This two-step sequence first requires the synthesis of an N,N-disubstituted amide, which is then reduced to the target amine. youtube.com For the synthesis of this compound, the necessary precursor would be N-(2-methoxyethyl)-N-propylacetamide.

Choice of Reducing Agents

The reduction of amides to amines requires a powerful reducing agent, as the amide carbonyl is significantly less electrophilic than that of ketones or aldehydes. The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com It is a potent, non-selective hydride donor capable of reducing a wide range of functional groups, including amides, to their corresponding amines in high yield. youtube.com

Alternative methods for the catalytic hydrogenation of amides exist, often requiring high pressures and specific catalysts like copper chromite, but the use of chemical hydrides like LiAlH₄ is prevalent in laboratory-scale synthesis. google.com

Process Optimization for Yield and Selectivity

The reduction of an amide with LiAlH₄ is typically a high-yield reaction. youtube.com Optimization focuses on ensuring the reaction goes to completion and maximizing the recovery of the product during workup. The reaction is usually conducted in an anhydrous aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the hydride reagent by water or other protic sources.

The stoichiometry of LiAlH₄ is crucial and is typically used in excess to ensure complete conversion of the amide. The reaction often requires heating under reflux to proceed at a reasonable rate. The workup procedure is critical for isolating the amine product. It involves the careful, sequential addition of water and then an aqueous base (like sodium hydroxide) to quench the excess hydride and precipitate the aluminum salts, which can then be removed by filtration. This process must be done cautiously due to the exothermic nature of the quenching and the evolution of hydrogen gas.

Transamination Reactions

Transamination is a chemical reaction that involves the transfer of an amino group from a donor molecule to an acceptor molecule. wikipedia.org In biochemistry, this process is fundamental for the synthesis of amino acids from α-keto acids, catalyzed by enzymes called transaminases with the aid of the pyridoxal-5'-phosphate (PLP) coenzyme. youtube.com

While enzymatic transaminases are primarily used for producing chiral primary amines, non-enzymatic transamination can also be used for amine synthesis. wikipedia.orgnih.gov For instance, a secondary amine can theoretically be prepared by the nucleophilic attack of a primary amine on a primary amide anion. wikipedia.org

RNH₂ + R'NH⁻ → RR'NH + NH₂⁻ wikipedia.org

In the context of synthesizing this compound, a hypothetical transamination could involve the reaction of a keto-ether, such as 1-methoxy-2-propanone, with an amino group donor. However, documented examples of this specific transformation using transamination are not prevalent in the chemical literature, which favors the more direct alkylation and reductive amination routes for this class of secondary amines.

Catalytic Amination of Alcohols to Yield Amine Structures

The catalytic amination of alcohols represents a green and efficient pathway for the synthesis of N-alkyl amines, including this compound. This methodology, often referred to as a "borrowing hydrogen" or "hydrogen transfer" reaction, is advantageous as it typically utilizes readily available alcohols and generates water as the primary byproduct. The general mechanism involves three key steps: the dehydrogenation of the alcohol to an aldehyde or ketone intermediate, the condensation of this intermediate with an amine to form an imine, and finally, the hydrogenation of the imine to yield the target amine. magtech.com.cnmdpi.com

The synthesis of this compound via this route would involve the reaction of 2-methoxyethanol (B45455) with propylamine in the presence of a suitable catalyst. Various heterogeneous and homogeneous catalysts have been explored for the amination of alcohols. magtech.com.cn Heterogeneous catalysts, such as those based on nickel, copper, palladium, platinum, cobalt, and ruthenium, are widely employed due to their ease of separation and reusability. magtech.com.cnmdpi.com For instance, nickel-based catalysts have demonstrated high stability and catalytic activity in alcohol amination reactions. researchgate.net

A patented method for the synthesis of the related compound, 2-methoxyethylamine, involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether (2-methoxyethanol) with ammonia (B1221849) over a catalyst composed of active metals like copper, cobalt, nickel, chromium, cerium, silver, or ruthenium on a γ-alumina support. google.com This process achieves high conversion rates and selectivity under relatively mild conditions. google.com

While specific research detailing the synthesis of this compound from 2-methoxyethanol and propylamine is not abundant, the principles from analogous reactions provide a clear framework. The reaction conditions, including temperature, pressure, and the molar ratio of reactants, would be crucial in optimizing the yield and selectivity towards the desired secondary amine.

Table 1: Illustrative Catalytic Systems for the Amination of Alcohols

Catalyst SystemAlcohol SubstrateAmine SourceProductKey FindingsReference
[Ru(p-cymene)Cl₂]₂ with dppf or DPEphosPrimary and Secondary AlcoholsPrimary and Secondary AminesSecondary and Tertiary AminesEffective for converting primary amines to secondary and secondary amines to tertiary. magtech.com.cn
Ni/SiO₂1-Methoxy-2-propanolAmmonia2-Amino-1-methoxypropaneAchieved 70% conversion and 82.9% selectivity for the primary amine at 190 °C. mdpi.com
Co/γ-Al₂O₃2-PropanolAmmoniaMonoisopropylamineHigh catalytic activity and long-term stability were observed, with conversion related to the exposed metal surface area. researchgate.net
Cu, Co, Ni, Cr, Ce, Ag, or Ru on γ-Al₂O₃Ethylene Glycol Monomethyl EtherAmmonia2-MethoxyethylamineHigh conversion of raw materials (over 80%) and high selectivity for the product (over 75%). google.com

Synthesis of Quaternary Ammonium (B1175870) Derivatives and Ionic Liquid Precursors

Quaternary ammonium compounds, often referred to as "quats," are positively charged polyatomic ions with the structure [NR₄]⁺. wikipedia.org These compounds are permanently charged, regardless of the pH of their solution. wikipedia.org The synthesis of quaternary ammonium derivatives from this compound is a crucial step in the formation of ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as solvents and catalysts in various chemical processes. ppor.azresearchgate.net

The most common method for synthesizing quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. semanticscholar.org In the context of this compound, this secondary amine would first need to be converted to a tertiary amine, for example, by reaction with an appropriate alkyl halide. Subsequently, the resulting tertiary amine can be quaternized.

Alternatively, and more directly for creating a specific quaternary ammonium salt, this compound can be directly reacted with two equivalents of an alkylating agent, or sequentially with two different alkylating agents, to form the desired quaternary ammonium cation. The choice of alkylating agent (e.g., alkyl halides, sulfates) and the reaction conditions will influence the final product. semanticscholar.org

These quaternary ammonium salts serve as precursors to ionic liquids. The properties of the resulting ionic liquid, such as its viscosity, solubility, and thermal stability, are determined by the structure of both the cation (the quaternary ammonium derivative of this compound) and the anion. rsc.orgmdpi.com

Table 2: Hypothetical Synthesis of Quaternary Ammonium Derivatives from this compound

Reactant 1Reactant 2 (Alkylating Agent)Quaternary Ammonium Cation ProductPotential Anion
This compoundMethyl iodide (excess)N-(2-Methoxyethyl)-N-methyl-N-propyl-N-methylammoniumIodide (I⁻)
This compoundEthyl bromide (excess)N-Ethyl-N-(2-methoxyethyl)-N-propyl-N-ethylammoniumBromide (Br⁻)
This compoundBenzyl chloride (excess)N-Benzyl-N-(2-methoxyethyl)-N-propyl-N-benzylammoniumChloride (Cl⁻)
This compoundDimethyl sulfate (B86663)N-(2-Methoxyethyl)-N-methyl-N-propyl-N-methylammoniumMethyl sulfate ([CH₃SO₄]⁻)

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-(2-Methoxyethyl)-N-propylamine possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. This nucleophilicity is fundamental to its participation in a range of organic reactions.

Alkylation: The nitrogen of this compound can readily undergo nucleophilic substitution reactions with alkyl halides. In this SN2 reaction, the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds through a transition state where the N-C bond is forming and the C-halide bond is breaking. However, the initial alkylation can be followed by further reactions. An acid-base reaction between the newly formed quaternary ammonium salt and the starting amine can occur, generating a neutral tertiary amine and a protonated secondary amine. This newly formed tertiary amine can then also react with the alkyl halide. This potential for multiple alkylations can make selective monoalkylation challenging. masterorganicchemistry.com

Environmentally benign alkylating agents like dialkyl carbonates can also be used. While less reactive than alkyl halides, their use avoids the production of toxic halide waste. nih.gov The mechanism with dialkyl carbonates can proceed through two pathways: BAl2 (alkylation) or BAc2 (acylation). Catalysts can be employed to selectively promote the BAl2 pathway for N-methylation. nih.gov

Acylation: In a similar fashion, this compound can react with acylating agents such as acyl chlorides or anhydrides. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of an amide. This reaction is a classic example of nucleophilic acyl substitution.

Table 1: Comparison of Alkylation and Acylation of this compound

FeatureAlkylationAcylation
Electrophile Alkyl Halide, Dialkyl CarbonateAcyl Halide, Anhydride
Initial Product Quaternary Ammonium SaltAmide
Mechanism SN2Nucleophilic Acyl Substitution
Key Challenge Potential for over-alkylation masterorganicchemistry.comGenerally proceeds cleanly to the amide

This compound, as a secondary amine, can undergo condensation reactions with aldehydes and ketones to form enamines. libretexts.org The reaction is typically catalyzed by an acid and involves the following steps:

Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of an iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the alpha-carbon, resulting in the formation of the stable enamine and regeneration of the acid catalyst.

Enamines are valuable synthetic intermediates as they can act as nucleophiles in subsequent reactions, such as the Stork enamine alkylation or acylation. libretexts.org

This compound is a weak base due to the presence of the nitrogen atom's lone pair, which can accept a proton. In an aqueous solution, it establishes an equilibrium with water, forming its conjugate acid, the N-(2-methoxyethyl)-N-propylammonium ion, and a hydroxide (B78521) ion.

The basicity of this compound is influenced by the electronic effects of its substituents. The propyl group is an electron-donating group, which increases the electron density on the nitrogen, making it a stronger base. The methoxyethyl group, while containing an electronegative oxygen atom, can also influence the basicity through inductive and steric effects. The pKa of the conjugate acid is a quantitative measure of its basicity. For comparison, the pKa of propylamine (B44156) is 10.71. wikipedia.org

The protonation and deprotonation dynamics are rapid, characteristic of acid-base reactions. The rate of these processes is crucial in many of the reactions the amine undergoes, as the protonated form is not nucleophilic.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

In the ¹H NMR spectrum, distinct signals are expected for the protons of the propyl and methoxyethyl groups. The methyl protons of the propyl group would appear as a triplet at the most upfield region, coupled to the adjacent methylene (B1212753) protons. The internal methylene protons of the propyl group would exhibit a more complex multiplet (a sextet), being coupled to both the terminal methyl and the adjacent methylene protons. The methylene protons attached to the nitrogen would be further downfield. On the methoxyethyl side, the methoxy (B1213986) group would present as a sharp singlet, and the two methylene groups would appear as triplets due to coupling with each other and the nitrogen atom.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each of the six carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. The carbon of the methoxy group would be the most deshielded, followed by the carbons directly bonded to the nitrogen and oxygen atoms.

Predicted ¹H NMR Data for N-(2-Methoxyethyl)-N-propylamine

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~0.9 Triplet 3H CH₃ (propyl)
~1.5 Sextet 2H CH₂ (propyl, middle)
~2.5 Triplet 2H N-CH₂ (propyl)
~2.7 Triplet 2H N-CH₂ (methoxyethyl)
~3.3 Singlet 3H O-CH₃
~3.5 Triplet 2H O-CH₂ (methoxyethyl)

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~11 CH₃ (propyl)
~20 CH₂ (propyl, middle)
~52 N-CH₂ (propyl)
~54 N-CH₂ (methoxyethyl)
~59 O-CH₃
~72 O-CH₂ (methoxyethyl)

Infrared (IR) Spectroscopic Investigations for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. An IR spectrum of this compound would exhibit key absorption bands confirming its structure.

The most notable features would include the C-H stretching vibrations of the alkyl groups, typically observed in the 2850-3000 cm⁻¹ region. The presence of the ether linkage would be confirmed by a strong C-O-C stretching band, which is characteristically found in the 1050-1150 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine would also be present, typically appearing in the 1020-1250 cm⁻¹ region, often overlapping with other absorptions. As a secondary amine, a weak N-H stretching band might be observable around 3300-3500 cm⁻¹, although this would be absent if the nitrogen is fully substituted as in this compound. The absence of strong O-H (around 3200-3600 cm⁻¹) and C=O (around 1650-1750 cm⁻¹) stretching bands would confirm the absence of hydroxyl and carbonyl functionalities.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2960-2850 Strong C-H stretching (alkyl)
1470-1450 Medium C-H bending (alkyl)
1150-1050 Strong C-O-C stretching (ether)
1250-1020 Medium-Weak C-N stretching (aliphatic amine)

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the ethyl group from the propyl chain, resulting in the loss of a C₂H₅ radical and the formation of a prominent fragment ion.

Cleavage of the bond between the two carbons of the methoxyethyl group, leading to the loss of a CH₂OCH₃ radical.

The base peak in the mass spectrum is likely to be one of these iminium cations resulting from α-cleavage. Other observed fragments would arise from further fragmentation of these primary ions, providing a characteristic fingerprint for the molecule.

Predicted Major Mass Spectrometric Fragments for this compound

m/z Proposed Fragment
131 [M]⁺ (Molecular Ion)
102 [M - C₂H₅]⁺
86 [M - CH₂OCH₃]⁺
58 [CH₂=N(H)CH₂CH₃]⁺
44 [CH₂=NHCH₃]⁺

X-ray Crystallographic Studies of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. While this compound itself is a liquid at room temperature, its crystalline derivatives or metal complexes could be subjected to single-crystal X-ray diffraction analysis.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy of Coordinated Species

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element, particularly in non-crystalline materials or in solution. This technique would be highly valuable for characterizing metal complexes of this compound, especially in situations where single crystals for X-ray diffraction cannot be obtained.

By tuning the X-ray energy to the absorption edge of the metal ion in a complex, EXAFS can provide information about the number, type, and distance of the atoms in the immediate coordination sphere of the metal. For a metal complex of this compound, EXAFS could be used to determine the metal-nitrogen and metal-oxygen bond distances, as well as the coordination number of the metal. nih.gov This information is crucial for understanding the structure and bonding in such complexes and can provide insights into their reactivity and properties in solution. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of N-(2-Methoxyethyl)-N-propylamine. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on aliphatic amines, a class of compounds to which this compound belongs, typically focus on optimizing the molecular geometry to find the most stable conformation. These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For a molecule like this compound, DFT calculations would reveal that the nitrogen atom and the oxygen atom of the methoxy (B1213986) group are regions of high electron density, making them susceptible to electrophilic attack. The HOMO-LUMO energy gap is a critical parameter derived from DFT that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

While specific DFT studies on this compound are not widely published, research on similar simple aliphatic amines shows that DFT methods can accurately predict their degradation mechanisms, for instance, during ozonation, by calculating the activation energies for various reaction pathways. rsc.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Simple Amine

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.1.5 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity.8.0 eV
Dipole Moment A measure of the net molecular polarity.1.2 D
Mulliken Charge on Nitrogen Partial atomic charge on the nitrogen atom, indicating its electron density.-0.4 e

Note: These are illustrative values for a representative simple amine and not specific experimental or calculated values for this compound.

The acid dissociation constant (pKa) is a crucial physicochemical parameter that influences the behavior of a compound in different environments. Computational methods, particularly those combining quantum mechanics with continuum solvation models, are employed to predict pKa values. For this compound, the pKa value is associated with the protonation of the tertiary amine group.

The prediction of pKa typically involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and in solution. While experimental determination is the gold standard, computational predictions offer a rapid and cost-effective alternative, especially for screening large numbers of compounds. For aliphatic amines, the accuracy of pKa prediction depends on the chosen theoretical level and the solvation model. Studies on various drug-like molecules have demonstrated the utility of semiempirical quantum chemical methods and DFT for predicting the pKa of amine groups. rsc.orgresearchgate.net The local chemical environment, including the presence of the methoxyethyl group, will influence the basicity of the nitrogen atom and thus its pKa value.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and interactions with other molecules, such as solvents.

For a flexible molecule like this compound, MD simulations can explore the landscape of its possible conformations. The methoxyethyl and propyl side chains can rotate around the carbon-carbon and carbon-nitrogen single bonds, leading to a variety of spatial arrangements. MD simulations can identify the most stable conformers and the energy barriers between them.

The interaction of this compound with solvent molecules is critical to its behavior in solution. MD simulations explicitly model the solvent molecules (e.g., water) and can provide detailed information about the solvation shell around the amine. These simulations can reveal the number of solvent molecules in the first solvation shell, their orientation, and the dynamics of their exchange with the bulk solvent.

The methoxy group and the amine nitrogen are expected to form hydrogen bonds with protic solvents. MD simulations can quantify the strength and lifetime of these hydrogen bonds. Understanding the solvation dynamics is crucial for accurately modeling reaction kinetics and thermodynamic properties in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Development

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry and toxicology for predicting the biological activity or other properties of chemical compounds based on their molecular structure.

For a class of compounds like substituted methoxyethylamines, a QSAR model could be developed to correlate molecular descriptors with a specific activity. These descriptors can be calculated from the molecular structure and can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP).

A hypothetical SAR study on N-alkylated methoxyethylamines might explore how changes in the alkyl substituents affect a particular biological endpoint. For example, increasing the length or branching of the alkyl chain could impact the compound's binding affinity to a receptor. While no specific QSAR/SAR studies for this compound have been identified, the principles of these methods are widely applied to amines and other classes of organic molecules to guide the design of new compounds with desired properties. nih.govacs.orgnih.govnih.govtbzmed.ac.irmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a sophisticated computational technique employed in pharmacology and chemistry to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), forming a stable complex. This method is instrumental in drug discovery and design, offering insights into the binding energetics and the specific molecular interactions that stabilize the ligand-receptor complex.

The process of molecular docking involves the prediction of the ligand's conformation within the binding site of a target macromolecule, which is typically a protein or a nucleic acid. By employing scoring functions, the strength of the interaction, often represented as binding affinity or free energy of binding, is estimated. These simulations can reveal crucial details about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that are fundamental to the ligand's biological activity.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies involving molecular docking simulations of this compound. Despite a thorough investigation, no specific research detailing the molecular docking of this compound with any biological target has been found in publicly available scientific literature. The absence of such studies means that there are currently no data on its binding modes, specific ligand-target interactions, or predicted binding affinities with any known receptors or enzymes.

While direct computational studies on this compound are not available, the principles of molecular docking remain a critical tool for understanding how a molecule of its structural class—a secondary amine with both ether and alkyl functionalities—might interact with biological targets. For instance, the nitrogen atom could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The methoxy group also presents a potential hydrogen bond acceptor site, while the propyl and ethyl chains can engage in hydrophobic interactions within a binding pocket.

Future computational research could explore the potential interactions of this compound with various classes of enzymes or receptors where similar structural motifs are known to be active. Such studies would first require the identification of a potential biological target. Following this, a molecular docking protocol would involve:

Preparation of the Ligand and Receptor: Obtaining or modeling the three-dimensional structure of this compound and the target protein. This includes assigning correct atom types and charges.

Defining the Binding Site: Identifying the putative binding pocket on the receptor, often based on the location of a known, co-crystallized ligand or through pocket prediction algorithms.

Docking Simulation: Using specialized software to explore a multitude of possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the generated poses based on a scoring function to identify the most energetically favorable binding mode. The top-ranked poses are then analyzed to understand the key intermolecular interactions.

Such simulations could provide valuable hypotheses about the compound's potential biological activity and guide future experimental studies.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Organic Synthesis

The structure of N-(2-Methoxyethyl)-N-propylamine, featuring a nucleophilic secondary amine and a polar methoxy (B1213986) group, makes it a valuable intermediate in organic synthesis. The secondary amine can readily participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the construction of more complex molecular architectures. As a Brønsted base, it is capable of accepting a proton, a fundamental property in many reaction mechanisms. ebi.ac.uk

While specific, publicly documented pathways detailing the use of this compound as a direct precursor in the manufacture of commercial pharmaceuticals are not prevalent, its structural motifs are present in molecules of medicinal interest. The methoxyethylamine moiety is a component found in various biologically active compounds. For instance, related amine structures are investigated for their potential interaction with biological targets. The synthesis of N,N-bis(3-dimethylaminopropyl)amine, a chemical applied in the pharmaceutical industry, highlights the utility of such amine structures. researchgate.net Furthermore, copolymers based on N-(2-hydroxypropyl)methacrylamide have been prepared and studied for their antimicrobial activity when bound to drugs like ampicillin, demonstrating the value of propyl-amide structures in drug delivery systems. nih.gov The inherent reactivity of this compound makes it a plausible building block for creating libraries of compounds for pharmacological screening.

In the field of agrochemicals, N-propylamine and its derivatives are important intermediates. google.comwikipedia.org A patent for the production of ethyl-propylamine, for example, specifies its use in the manufacturing of agrochemicals. google.com The functional groups within this compound allow for its incorporation into larger molecules designed to have specific biological effects on crops or pests. Its potential lies in its ability to act as a scaffold, which can be chemically modified to optimize properties such as solubility, stability, and target-specific activity.

Integration into Polymer and Material Systems

The distinct chemical features of this compound allow for its successful integration into advanced polymer systems, where it can function as a monomer component or an additive that imparts specific properties to the final material.

This compound serves as a key reagent in the synthesis of specialized polymers. A notable example is its use in creating mixed-substituent polyphosphazenes. researchgate.net Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be modified by attaching various organic side groups to the phosphorus atoms. nih.gov In one study, a series of polyphosphazenes were synthesized with both (2-methoxyethyl)amino and n-propylamino side groups. researchgate.net This was achieved through the macromolecular substitution of a reactive precursor polymer, poly(dichlorophosphazene), where the chlorine atoms are replaced by the desired amine groups. nih.gov This process effectively incorporates the structural elements of this compound into the polymer side-chain structure, creating a random copolymer with tunable properties. researchgate.net

A significant application of polymers derived from this compound is in the field of solid polymer electrolytes (SPEs). researchgate.net SPEs are crucial for the development of safer, all-solid-state lithium metal batteries. nih.gov The flexible –P=N– backbone of polyphosphazenes promotes lithium-ion conduction, and the attached side chains play a critical role in this process. nih.govnih.gov

Researchers have synthesized composite salt-in-polymer electrolyte membranes using poly[(bis(2-methoxyethyl)amino)₁₋ₓ(n-propylamino)ₓ-phosphazene] (BMEAP). researchgate.net These membranes, when complexed with a lithium salt such as lithium triflate (LiCF₃SO₃), demonstrate promise as electrolyte materials. The inclusion of both the ether-containing methoxyethyl groups and the simpler n-propyl groups allows for the tuning of the polymer's properties. Membranes created from these polymers were found to have good mechanical stability. researchgate.net

Table 1: Properties of a BMEAP-based Polymer Electrolyte

Polymer SystemComplexed SaltRoom Temperature Ionic ConductivityReference
Poly[(bis(2-methoxyethyl)amino)₁₋ₓ(n-propylamino)ₓ-phosphazene] (BMEAP)LiCF₃SO₃~3 × 10⁻⁷ S cm⁻¹ researchgate.net

Catalytic Functions

The chemical nature of this compound suggests potential for catalytic activity, although specific industrial applications are not widely documented in the literature. The lone pair of electrons on the nitrogen atom makes the molecule a Brønsted base and a nucleophile, allowing it to potentially catalyze reactions that proceed through base-catalyzed mechanisms. ebi.ac.uknih.gov

For example, related amine compounds are known to function as catalysts. N,N-bis(3-dimethylaminopropyl)amine is widely used as a catalyst in the polyurethane and epoxy resin industries. researchgate.net However, amines can also act as catalyst poisons in other systems; for instance, dimethylamine (B145610) and diethylamine (B46881) can deactivate Ziegler-Natta catalysts used in polypropylene (B1209903) polymerization by forming stable complexes with the aluminum co-catalyst. mdpi.com While direct research on the catalytic functions of this compound is limited, its fundamental chemical properties as a secondary amine suggest it could be employed in reactions requiring a mild base or nucleophilic catalyst.

Ligands in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. Nitrogen-containing compounds, in particular, are widely employed as ligands in both homogeneous and heterogeneous catalysis due to the coordinating ability of the nitrogen atom's lone pair of electrons.

While specific studies detailing the use of this compound as a ligand are limited, its structure, featuring both a secondary amine and an ether group, suggests it could function as a bidentate or monodentate ligand. The nitrogen and oxygen atoms can potentially coordinate with a metal center, influencing its electronic and steric environment. This dual functionality is a known feature in other catalyst systems, where it can enhance catalytic performance. The choice of ligand is critical as it can significantly impact the kinetics and control of polymerization reactions.

The development of new ligands is a continuous effort in catalysis to achieve higher efficiency and to catalyze new transformations. For instance, various nitrogen-containing ligands are used in atom transfer radical polymerization (ATRP) to create active copper catalysts. The electron-donating ability of the ligand affects the redox potential of the metal complex and its reactivity. Although direct evidence for this compound is not available, its structural similarity to other effective ligands suggests it could be a candidate for such applications, warranting further investigation.

Stabilization of Energetic Materials

The stabilization of energetic materials is critical for their safe handling, storage, and performance. Stabilizers are additives that can prevent or slow down the decomposition of these materials. While there is a significant body of research on nitrogen-rich energetic materials, specific information regarding the use of this compound as a stabilizer is not found in the available literature. Generally, compounds that can scavenge acidic decomposition products or inhibit autocatalytic decomposition pathways are effective stabilizers. The amine functionality in this compound could potentially act as a scavenger for acidic species.

Adsorption and Capture Technologies (e.g., CO2)

The capture of carbon dioxide (CO2) is a critical technology for mitigating greenhouse gas emissions. Amine-based solvents are widely used in industrial CO2 capture processes due to the reversible reaction between the amine and CO2.

Although specific data on the CO2 absorption capacity of this compound is not available in the reviewed literature, its chemical structure as a secondary amine suggests it could potentially absorb CO2. The efficiency of CO2 capture depends on factors such as the amine's basicity, steric hindrance around the nitrogen atom, and the stability of the formed carbamate. The presence of the methoxyethyl group might influence these properties and thus its effectiveness as a CO2 absorbent. The development of new amine-based solvents and blends is an active area of research aiming to improve absorption capacity and reduce the energy penalty of regeneration. doe.govdoe.gov

Advanced Solvent Systems, including Ionic Liquids

Advanced solvent systems, such as ionic liquids (ILs), are increasingly being explored for various chemical processes due to their unique properties like low vapor pressure, high thermal stability, and tunable solvency. Ionic liquids are salts that are liquid at low temperatures, typically composed of a large organic cation and an organic or inorganic anion.

This compound can serve as a precursor for the synthesis of ammonium-based protic ionic liquids (PILs). Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. In this context, this compound would act as the Brønsted base. The synthesis typically involves a straightforward acid-base neutralization reaction. aidic.itnih.gov

For example, reacting this compound with an appropriate acid would yield a salt with a melting point potentially below 100 °C, classifying it as an ionic liquid. The properties of the resulting IL, such as its viscosity, density, and thermal stability, would be determined by the structure of both the cation (derived from the amine) and the chosen anion.

Ionic liquids derived from similar amines have been investigated for various applications, including as electrolytes, catalysts, and solvents for synthesis and extractions. The methoxyethyl group in the cation derived from this compound could impart specific properties to the resulting ionic liquid, such as influencing its coordination ability and solvency for different solutes. The synthesis of ILs from (meth)acrylic compounds and other amines highlights the versatility of this class of materials. researchgate.net

Environmental Disposition and Mechanistic Toxicology

Environmental Fate and Degradation Pathways

The persistence and transformation of N-(2-Methoxyethyl)-N-propylamine in the environment are governed by a combination of physical, chemical, and biological processes. These include its susceptibility to light-induced degradation, breakdown by microorganisms, and its tendency to move between environmental compartments such as water, soil, and air.

Direct photolysis of secondary amines in the environment is generally not considered a major degradation pathway. However, indirect photodegradation, driven by the presence of photosensitizing substances, can be significant. In aqueous environments, secondary amines can be degraded by hydroxyl radicals (•OH) generated from the photolysis of nitrate (B79036) and by excited triplet states of humic substances under sunlight. acs.orgnih.gov The rate of these reactions is dependent on the concentration of these photosensitizers and the specific reactivity of the amine. For many secondary amine drugs, the bimolecular rate constants for their reaction with •OH are in the range of 10⁹ M⁻¹s⁻¹. acs.orgnih.gov The mechanism of degradation by humic substances often involves an electron transfer from the non-bonding electrons on the nitrogen atom of the amine to the excited ketone moieties within the humic substance structure. acs.orgnih.gov The presence of a hydrogen atom on the carbon alpha to the amine group is a key factor influencing this interaction. acs.orgnih.gov

In the atmosphere, volatile amines can react with photochemically generated hydroxyl radicals, leading to their degradation. For the related compound N-nitrosodi-n-propylamine, the vapor phase is rapidly degraded by direct photolysis and reaction with hydroxyl radicals, with a pseudo-first-order half-life of 5–7 hours in simulated sunlight. cdc.gov

Table 1: Factors Influencing Photodegradation of Secondary Amines

FactorInfluence on PhotodegradationMechanism
Nitrate Enhances degradation in waterGeneration of hydroxyl radicals (•OH)
Humic Substances Enhances degradation in waterFormation of excited triplet states, leading to electron transfer
Sunlight Provides energy for photochemical reactionsDirect photolysis (minor) and indirect photolysis (major)
Hydroxyl Radicals (•OH) Primary reactive species for degradationHydrogen abstraction or addition reactions

This table provides a general overview of photodegradation mechanisms for secondary amines based on available literature. Specific rates for this compound are not available.

The biodegradation of this compound is expected to be a significant removal process in both aquatic and terrestrial environments. While specific studies on this compound are lacking, research on structurally similar compounds provides insights. For instance, N-nitrosodi-n-propylamine, a potential metabolite, is susceptible to microbial degradation under both aerobic and anaerobic conditions. cdc.gov In aerobic subsurface soil, half-lives for N-nitrosodi-n-propylamine have been observed to range from 14 to 40 days, while in anaerobic subsurface soil, the half-lives are longer, ranging from 47 to 80 days. cdc.gov

The presence of the ether linkage in this compound may influence its biodegradability. Some microorganisms are capable of cleaving ether bonds, which could be a critical step in the complete mineralization of this compound.

The tendency of this compound to volatilize from soil and water surfaces will depend on its vapor pressure and Henry's Law constant. For related secondary amines used in herbicide formulations, volatilization has been observed, particularly at higher temperatures. acs.org The volatilization of amines from salts is often dominated by the neutral amine form, and temperature can significantly affect their protonation state and vapor pressure. acs.org For N-nitrosodi-n-propylamine, volatilization from soil surfaces is considered a potential transport mechanism. cdc.gov

Formation and Reactivity of N-Nitrosamine Metabolites

A significant toxicological concern for secondary amines is their potential to form N-nitrosamines. This compound can react with nitrosating agents, such as nitrite (B80452) in acidic conditions (e.g., in the stomach) or nitrogen oxides in the air, to form the corresponding N-nitrosamine, N-nitroso-(2-methoxyethyl)-propylamine. freethinktech.comnih.gov The formation of N-nitrosamines is a well-established reaction, and the rate can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. freethinktech.com The presence of carbonyl compounds, such as formaldehyde, can significantly enhance the formation of N-nitrosamines from secondary amines. nih.gov

N-nitrosamines are a class of compounds known for their carcinogenic potential. cdc.gov Their reactivity stems from their metabolic activation, which generates highly reactive electrophilic species.

Mechanisms of Biological Activity and Toxicity

The toxicity of this compound is likely dominated by the effects of its N-nitrosamine metabolite. The parent amine itself may have some inherent toxicity, but the primary concern is the genotoxicity of the N-nitroso derivative.

The carcinogenic and mutagenic effects of N-nitrosamines are primarily attributed to the ability of their metabolites to alkylate DNA. cdc.gov Following metabolic activation by cytochrome P450 enzymes, N-nitrosamines form unstable intermediates that can generate carbocations. These carbocations are powerful electrophiles that can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. cdc.govnih.gov For example, the reaction of 1-n-propyl-1-nitrosourea, a compound that can generate a propyl cation similar to what might be expected from the metabolism of N-nitroso-(2-methoxyethyl)-propylamine, with DNA in vitro results in the formation of 7-n-propylguanine (B11905420) and O⁶-n-propylguanine as major products. nih.gov The formation of O⁶-alkylguanine adducts is particularly mutagenic as it can lead to mispairing during DNA replication.

While the primary focus of N-nitrosamine toxicity is on DNA damage, the reactive metabolites can also interact with other biomolecules, including proteins. Alkylation of proteins can disrupt their structure and function, contributing to cellular damage and toxicity. However, the specific interactions of N-nitroso-(2-methoxyethyl)-propylamine with proteins have not been documented.

Metabolic Transformation and Bioactivation Pathways

The metabolic transformation of this compound is predicted to be primarily governed by the enzymatic systems responsible for the metabolism of secondary amines and ethers. The key enzymes involved are expected to be the cytochrome P450 (CYP450) superfamily and flavin-containing monooxygenases (FMOs). The anticipated metabolic pathways include N-dealkylation, O-dealkylation, and N-oxidation.

Predicted Metabolic Pathways:

N-Dealkylation: This is a common metabolic pathway for secondary amines. nih.gov It is anticipated that this compound can undergo N-depropylation to yield 2-methoxyethylamine (B85606) and propionaldehyde (B47417). Alternatively, N-de(methoxyethyl)ation could occur, producing n-propylamine and methoxyacetaldehyde. These reactions are typically catalyzed by CYP450 enzymes. nih.gov

O-Dealkylation: The methoxy (B1213986) group can be a target for O-dealkylation, a reaction also often mediated by CYP450. This would lead to the formation of N-(2-hydroxyethyl)-N-propylamine and formaldehyde.

N-Oxidation: Secondary amines can be N-oxygenated by CYP450 and FMOs to form the corresponding hydroxylamine (B1172632), N-hydroxy-N-(2-methoxyethyl)-N-propylamine. nih.govresearchgate.netacs.org This hydroxylamine can be further oxidized to a nitrone.

Bioactivation Pathways:

Bioactivation is the process by which a chemically stable compound is metabolically converted to a reactive, electrophilic metabolite that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For secondary amines like this compound, several bioactivation pathways are plausible.

The formation of aldehydes, such as propionaldehyde and methoxyacetaldehyde, through N-dealkylation can contribute to cellular toxicity, as aldehydes are reactive species. However, a more significant bioactivation pathway for secondary amines often involves the formation of iminium ions. nih.govbohrium.com

N-oxidation to the hydroxylamine is a critical step. nih.gov While hydroxylamines can be detoxified, they can also undergo further oxidation to form nitrones. More importantly, the initial oxidation of the carbon alpha to the nitrogen can lead to the formation of a reactive iminium ion. This electrophilic species can react with cellular nucleophiles, leading to cytotoxicity. nih.govbohrium.com The bioactivation of some aryl amines to reactive metabolites has been shown to be a risk factor for toxicity. nih.gov

Table 1: Predicted Metabolic Pathways and Potential Reactive Metabolites of this compound

Metabolic PathwayInitial Metabolite(s)Potential Reactive Metabolite(s)
N-Depropylation 2-Methoxyethylamine, PropionaldehydePropionaldehyde
N-De(methoxyethyl)ation n-Propylamine, MethoxyacetaldehydeMethoxyacetaldehyde
O-Dealkylation N-(2-Hydroxyethyl)-N-propylamine, FormaldehydeFormaldehyde
N-Oxidation N-Hydroxy-N-(2-methoxyethyl)-N-propylamineIminium ion

Computational Toxicology and Risk Assessment Methodologies

In the absence of empirical toxicological data for this compound, computational toxicology provides a valuable framework for predicting its potential hazards and assessing risks. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this regard.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a toxicological endpoint. nih.gov For this compound, various QSAR models could be employed to predict endpoints such as mutagenicity, carcinogenicity, reproductive toxicity, and skin sensitization. These models are built using large datasets of chemicals with known toxicities. By analyzing the structural features (descriptors) of this compound, its potential toxicity can be estimated. The reliability of these predictions depends on the quality and applicability domain of the QSAR model. ljmu.ac.uk

Risk Assessment Framework:

A computational risk assessment for this compound would typically involve the following steps:

Hazard Identification: Using QSAR models and knowledge of the metabolism of analogous compounds to predict potential health hazards. Based on its structure as a secondary amine, potential concerns could include skin and eye irritation, and potential for systemic effects following significant exposure.

Hazard Characterization: Estimating the dose-response relationship for the predicted hazards. This would involve using computational models to predict toxicological thresholds.

Exposure Assessment: Estimating the extent of human and environmental exposure under various use scenarios. The environmental disposition, including its potential to partition into different environmental compartments (air, water, soil), would be a key component of this assessment. nih.govnih.govalanplewis.comresearchgate.net The biodegradation potential is also a critical factor. While specific data is lacking, the biodegradation of related compounds like n-propylamine by microorganisms has been documented. nih.govnih.govelifesciences.orgusgs.gov

It is important to emphasize that computational predictions are not a substitute for experimental testing but provide a crucial first-tier assessment, especially for data-poor chemicals. Any computational risk assessment for this compound would carry a degree of uncertainty due to the lack of specific empirical data.

Table 2: Illustrative Computational Toxicology Assessment for this compound

Toxicological EndpointPredicted Outcome (based on structural analogy)Confidence Level
Mutagenicity (Ames test) Likely negative, but dependent on bioactivation.Low to Medium
Carcinogenicity Uncertain; depends on the nature and reactivity of metabolites.Low
Skin Irritation Possible, common for amines.Medium
Eye Irritation Likely, common for amines.Medium
Skin Sensitization Possible, some amines are sensitizers.Low to Medium

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-Methoxyethyl)-N-propylamine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine with propyl bromide under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to alkyl halide), temperature, and catalyst selection (e.g., KI as a phase-transfer catalyst).
  • Critical Parameters :

  • Purification : Liquid-liquid extraction or column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Yield Monitoring : GC-MS or 1^1H NMR to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • 1^1H NMR : Peaks for methoxy (-OCH3_3) appear at δ 3.2–3.4 ppm, methylene (-CH2_2-N) at δ 2.5–2.7 ppm, and propyl groups at δ 0.8–1.5 ppm. Splitting patterns confirm substitution .
  • HRMS : Molecular ion [M+H]+^+ at m/z 132.148 (calculated for C7_7H17_17NO). Discrepancies >2 ppm require re-evaluation of purity.
    • Data Interpretation Example :
Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
-OCH3_33.25Singlet3H
-CH2_2-N2.65Triplet4H

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the methoxy group’s electron-donating effect lowers the HOMO energy (-5.2 eV), increasing nucleophilicity at the amine center .
  • Applications : Predict regioselectivity in alkylation reactions or ligand behavior in coordination chemistry.

Q. What strategies resolve contradictions in NMR data for this compound derivatives, such as unexpected splitting or shifts?

  • Approaches :

  • Solvent Effects : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) can shift methoxy protons by 0.1–0.3 ppm.
  • Impurity Analysis : HSQC/HMBC correlations identify byproducts (e.g., residual propyl bromide at δ 1.3–1.6 ppm).
  • Dynamic Effects : Variable-temperature NMR detects conformational changes in the methoxyethyl chain .

Q. How does the methoxyethyl group influence the compound’s physicochemical properties, such as solubility or logP?

  • Experimental Data :

  • logP : Calculated (ChemAxon) logP = 1.2, indicating moderate lipophilicity.
  • Solubility : >50 mg/mL in water due to hydrogen bonding via methoxy oxygen .
    • Research Implications : Enhances blood-brain barrier penetration in neuroactive analogs.

Methodological Challenges and Solutions

Q. What chromatographic techniques are optimal for separating this compound from byproducts?

  • HPLC Conditions : C18 column, mobile phase (acetonitrile/0.1% TFA water), retention time ~8.2 min.
  • GC-MS : Electron ionization (70 eV) with a DB-5ms column; base peak at m/z 58 (propyl fragment) .

Q. How can regioselectivity be achieved in functionalizing this compound for medicinal chemistry applications?

  • Case Study : In serotonin receptor ligands (e.g., 5-HT2C_{2C}), introducing cyclopropylmethyl groups via Suzuki coupling improves selectivity. The methoxyethyl chain stabilizes receptor binding via hydrophobic interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.